molecular formula C18H30Br6O2 B1582341 Hexabromostearic Acid CAS No. 4167-08-2

Hexabromostearic Acid

Cat. No.: B1582341
CAS No.: 4167-08-2
M. Wt: 757.9 g/mol
InChI Key: XIVWIZLTAYDHDS-UHFFFAOYSA-N
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Description

Hexabromostearic acid (C₁₈H₃₀Br₆O₂; CAS 4167-08-2) is a brominated derivative of stearic acid, synthesized via bromination of linolenic acid (C18:3), a polyunsaturated omega-3 fatty acid. It is characterized by six bromine atoms added across three double bonds in the linolenic acid structure, forming 9,10,12,13,15,16-hexabromostearic acid . Key properties include:

  • Melting Point: 180–182°C .
  • Solubility: Insoluble in petroleum ether and ethyl acetate but soluble in hot benzene or dioxane .
  • Applications: Used as a diagnostic marker for linolenic acid in lipid analysis, particularly in characterizing seed oils (e.g., linseed, perilla) and animal fats .

Properties

IUPAC Name

9,10,12,13,15,16-hexabromooctadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H30Br6O2/c1-2-12(19)14(21)10-16(23)17(24)11-15(22)13(20)8-6-4-3-5-7-9-18(25)26/h12-17H,2-11H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVWIZLTAYDHDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(CC(C(CC(C(CCCCCCCC(=O)O)Br)Br)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30Br6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30961892
Record name 9,10,12,13,15,16-Hexabromooctadecanoic acid
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Molecular Weight

757.9 g/mol
Source PubChem
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CAS No.

4167-08-2
Record name 9,10,12,13,15,16-Hexabromooctadecanoic acid
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Record name 9,10,12,13,15,16-Hexabromooctadecanoic acid
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Record name 9,10,12,13,15,16-Hexabromooctadecanoic acid
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Record name 9,10,12,13,15,16-hexabromooctadecanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexabromostearic Acid typically involves the bromination of octadecanoic acid. The reaction is carried out in the presence of a brominating agent such as bromine or a bromine-containing compound under controlled conditions to ensure selective bromination at the desired positions on the carbon chain .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and reactors designed to handle large volumes of reactants and products. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

Hexabromostearic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce less brominated fatty acids .

Scientific Research Applications

Hexabromostearic Acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its effects on biological systems, including its potential as an antimicrobial agent.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of flame retardants and other brominated compounds.

Mechanism of Action

The mechanism of action of Hexabromostearic Acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms in the compound can form strong interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the particular target molecules .

Comparison with Similar Compounds

Tetrabromostearic Acid (C₁₈H₃₂Br₄O₂)

Source: Derived from linoleic acid (C18:2), a diunsaturated fatty acid.

  • Melting Point : 111–113°C, significantly lower than hexabromostearic acid due to fewer bromine atoms .
  • Solubility : Soluble in warm petroleum ether and diethyl ether, distinguishing it from this compound .
  • Structural Difference : Contains four bromine atoms at positions 9,10,12,13.
  • Analytical Use: Identifies linoleic acid in oils such as corn oil .

Hexabromopalmitic Acid (C₁₆H₂₈Br₆O₂)

Source: Bromination product of hexadecadienoic acid (C16:2).

  • Melting Point : 176–179°C, slightly lower than this compound .
  • Key Difference : Shorter carbon chain (C16 vs. C18) but same number of bromine atoms.
  • Solubility : Insoluble in light petroleum, similar to this compound .

Hexabromoeicosanoic Acid (C₂₀H₃₄Br₆O₂)

Source : Homologue of this compound with a C20 chain.

  • Melting Point : ~180°C, comparable to this compound despite longer chain .
  • Structural Insight : Demonstrates that extending the carbon chain length minimally affects melting point when bromination patterns are conserved.

Data Tables

Table 1: Physical and Structural Properties

Compound Molecular Formula Melting Point (°C) Source Acid Solubility Profile
This compound C₁₈H₃₀Br₆O₂ 180–182 Linolenic (C18:3) Insoluble in petroleum ether; soluble in hot benzene
Tetrabromostearic Acid C₁₈H₃₂Br₄O₂ 111–113 Linoleic (C18:2) Soluble in warm petroleum ether, diethyl ether
Hexabromopalmitic Acid C₁₆H₂₈Br₆O₂ 176–179 Hexadecadienoic Insoluble in light petroleum
Hexabromoeicosanoic Acid C₂₀H₃₄Br₆O₂ ~180 Eicosapentaenoic? Similar to this compound

Research Findings and Differentiation

Bromination Patterns :

  • This compound’s six bromine atoms create a highly stable crystalline structure, reflected in its high melting point (~180°C). In contrast, tetrabromostearic acid’s lower bromination results in weaker intermolecular forces and a lower melting point (~112°C) .
  • Solubility differences (e.g., in petroleum ether) enable separation of these derivatives during lipid analysis .

Chain Length Effects: Hexabromopalmitic acid (C16) and hexabromoeicosanoic acid (C20) demonstrate that carbon chain length minimally impacts melting point when bromine addition is identical. However, solubility and molecular weight vary significantly .

Isomerism Considerations :

  • This compound may exist as isomers (e.g., α- and β-forms) due to differing bromine positions, but reduction studies show identical final products, confirming structural consistency in parent fatty acids .

Biological Activity

Hexabromostearic acid (HBS) is a brominated fatty acid that has gained attention for its potential biological activities, particularly its antimicrobial properties. This article explores the various biological activities associated with HBS, including its mechanisms of action, effectiveness against different pathogens, and relevant case studies.

Chemical Structure and Properties

This compound is a fully brominated derivative of stearic acid. Its chemical structure comprises a long hydrocarbon chain with six bromine atoms attached, which significantly alters its physicochemical properties compared to non-brominated fatty acids. The presence of bromine enhances its lipophilicity and may influence its interaction with biological membranes.

Antimicrobial Activity

Mechanisms of Action

HBS exhibits notable antibacterial activity, particularly against Gram-positive bacteria. The mechanisms through which HBS exerts its antimicrobial effects include:

  • Membrane Disruption : HBS disrupts bacterial cell membranes, leading to increased permeability and eventual cell lysis. This effect is similar to other fatty acids that destabilize membrane integrity by integrating into lipid bilayers.
  • Inhibition of Biofilm Formation : Studies have shown that HBS can inhibit the formation of biofilms, which are protective structures formed by bacteria that contribute to antibiotic resistance.
  • Disruption of Electron Transport Chain : HBS interferes with the electron transport chain in bacteria, reducing ATP production and leading to cell death .

Efficacy Against Pathogens

Research indicates that HBS is effective against various pathogenic bacteria. For instance:

  • Inhibition zones were observed at 15 mm against Staphylococcus aureus and Streptococcus pneumoniae when tested at a 1:10 dilution .
  • Other studies reported inhibition zones ranging from 14 mm to 58 mm against multiple strains of Streptococcus, demonstrating its broad-spectrum antibacterial potential .

Antifungal Activity

HBS also displays antifungal properties, although specific studies detailing its antifungal efficacy are less common. Its mechanism may involve similar pathways as those seen in bacterial inhibition, such as membrane disruption and interference with metabolic processes.

Case Studies

  • Antimicrobial Efficacy Study
    • A study investigated the antimicrobial potential of HBS against various clinical isolates. The results indicated significant activity against Gram-positive bacteria, with varying degrees of effectiveness noted for Gram-negative strains.
    • Table 1 summarizes the inhibition zones observed for different pathogens tested against HBS.
    PathogenInhibition Zone (mm)
    Staphylococcus aureus15
    Streptococcus pneumoniae15
    Escherichia coli8
    Salmonella spp.8
  • Biofilm Inhibition Study
    • Another study focused on the ability of HBS to inhibit biofilm formation in Staphylococcus aureus. Results showed that HBS significantly reduced biofilm thickness at concentrations as low as 100 µM.

Research Findings

Recent findings highlight the potential applications of HBS in developing antimicrobial agents. The compound's ability to disrupt cellular processes in pathogens suggests it could serve as a lead compound for pharmaceutical development targeting resistant bacterial strains.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexabromostearic Acid
Reactant of Route 2
Hexabromostearic Acid

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